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For Immediate Release

BRIDGEWATER, NJ – December 2, 2025 – In the landscape of vitiligo therapeutics, the role of

Bromodomain and Extra-Terminal (BET) inhibitors is an area of emerging research. This guide

provides a comparative analysis of Repibresib (formerly VYN201), a pan-BET inhibitor, with

other investigational BET inhibitors for the treatment of vitiligo, supported by available

preclinical and clinical data.

Executive Summary
Repibresib, a topically applied pan-BET inhibitor, has been evaluated in a Phase 2b clinical

trial for nonsegmental vitiligo. While the trial did not meet its primary efficacy endpoints, it

showed some potential for repigmentation at the highest dose. Preclinical studies suggest a

mechanism of action involving the reduction of inflammatory biomarkers and preservation of

melanocytes. Comparison with other BET inhibitors is challenging due to the limited number of

agents investigated specifically for vitiligo. This guide synthesizes the available data to offer a

comparative perspective for researchers and drug development professionals.

Repibresib: Clinical Efficacy and Safety Profile
Repibresib was investigated in a Phase 2b, randomized, double-blind, vehicle-controlled trial

involving 177 patients with nonsegmental vitiligo.[1][2][3] The trial evaluated the efficacy and

safety of Repibresib gel at concentrations of 1%, 2%, and 3% applied once daily.[2]
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The study did not achieve its primary endpoint, which was the proportion of subjects achieving

at least a 50% improvement in the Facial Vitiligo Area Scoring Index (F-VASI50) at week 24

compared to vehicle.[1] The key secondary endpoint of F-VASI75 (a 75% improvement) was

also not met.

Despite missing the primary and key secondary endpoints, a nominally statistically significant

treatment effect was observed for the 3% dose in the percent change from baseline in F-VASI

and Total Vitiligo Area Scoring Index (T-VASI) at week 24. The trial results were reportedly

impacted by a high vehicle (placebo) response and a higher-than-expected dropout rate in the

active treatment arms.

Table 1: Summary of Repibresib Phase 2b Clinical Trial Results

Endpoint Repibresib 1% Repibresib 2% Repibresib 3% Vehicle

F-VASI50 at

Week 24

Not statistically

significant vs.

vehicle

Not statistically

significant vs.

vehicle

Not statistically

significant vs.

vehicle

-

F-VASI75 at

Week 24

Not statistically

significant vs.

vehicle

Not statistically

significant vs.

vehicle

Not statistically

significant vs.

vehicle

-

% Change from

Baseline in F-

VASI at Week 24

- - -43.6% -25.6%

% Change from

Baseline in T-

VASI at Week 24

- - -28.3% -16.2%

Data compiled from publicly available trial results announcements.

In terms of safety, Repibresib was generally well-tolerated. The most common treatment-

emergent adverse event was application site pain, which was reported more frequently in the

higher concentration groups compared to the vehicle.

Preclinical Evidence for BET Inhibitors in Vitiligo
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The therapeutic rationale for using BET inhibitors in vitiligo stems from their role in regulating

gene transcription, including genes involved in inflammation and melanocyte function.

Repibresib (VYN201) Preclinical Data
Preclinical studies on Repibresib have been conducted using an ex vivo human skin model of

vitiligo. In this model, treatment with Repibresib (0.1% and 1%) led to a statistically significant

reduction in melanocyte loss and key inflammatory biomarkers. Specifically, Repibresib was

shown to:

Downregulate the expression of inflammatory cytokines IL-1α and IL-1β.

Reduce the secretion of Matrix Metalloproteinase-9 (MMP-9), which is involved in

melanocyte detachment.

Upregulate the WNT signaling pathway, which is important for melanocyte regeneration.

JQ1: A Preclinical Pan-BET Inhibitor Model
While not developed for vitiligo, the pan-BET inhibitor JQ1 has been used in preclinical studies

to understand the role of BET proteins in melanocyte biology. These studies have shown that

BET inhibition can prevent the differentiation of melanoblasts into pigmented melanocytes and

can lead to the de-pigmentation of existing melanocytes. This is achieved by decreasing the

expression of genes crucial for pigment production.

This finding presents a potential contradiction to the therapeutic goal in vitiligo, which is to

promote repigmentation. However, the inflammatory component of vitiligo is a key driver of the

disease. It is hypothesized that the anti-inflammatory effects of BET inhibitors in the skin may

create a more favorable environment for melanocyte survival and function, potentially

outweighing the direct inhibitory effect on melanogenesis observed in non-inflammatory

contexts.

Other BET Inhibitors in Development
VYN202: A Selective BET Inhibitor
VYNE Therapeutics is also developing VYN202, an oral, selective inhibitor of the second

bromodomain (BD2) of BET proteins. By selectively targeting BD2, VYN202 aims to minimize
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the side effects associated with pan-BET inhibition, such as those affecting cell cycle and

homeostatic functions, which are primarily modulated by the first bromodomain (BD1).

Preclinical testing of VYN202 has shown improvements in disease severity and reductions in

pro-inflammatory biomarkers in various inflammatory and fibrotic models. The development of

VYN202 for vitiligo was planned to be informed by the results of the Repibresib trial.

Table 2: Comparison of Repibresib and Other Investigational BET Inhibitors

Feature
Repibresib
(VYN201)

JQ1 VYN202

Target
Pan-BET (BD1 and

BD2)

Pan-BET (BD1 and

BD2)
Selective BET (BD2)

Administration Topical Gel N/A (Preclinical tool) Oral

Vitiligo Development

Stage
Phase 2b Completed

Preclinical

(Mechanistic)

Preclinical/Phase 1

(Other Indications)

Reported Vitiligo

Efficacy

Did not meet primary

endpoints in Phase

2b; some positive

signals on secondary

endpoints.

Inhibits melanocyte

differentiation and

pigmentation in

preclinical models.

Data not yet available

for vitiligo.

Key Preclinical

Findings

Reduces inflammatory

biomarkers and

melanocyte loss in an

ex vivo vitiligo model.

Decreases expression

of pigment-specific

genes.

Improvements in

various inflammatory

and fibrotic models.

Experimental Protocols
Repibresib (VYN201) Ex Vivo Vitiligo Model Study

Model: Reconstituted human epithelial skin cultures were stimulated with Tumor Necrosis

Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) to induce a vitiligo-like phenotype,

characterized by melanin loss and increased secretion of MMP-9 and soluble E-cadherin.
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Treatment: The stimulated skin cultures were topically treated with a vehicle, varying

concentrations of VYN201 (0.001% - 1%), or an active control (ruxolitinib cream, 1.5%).

Analysis: The effects of the treatments were assessed by quantifying melanocyte loss,

melanin content, and the expression of genes and proteins related to inflammation and

melanogenesis.

JQ1 Melanocyte Differentiation Study
Cell Culture: Mouse melan-a (Melb-a) melanoblasts were used as a model system for

melanocyte differentiation.

Treatment: Cells were treated with varying concentrations of the active enantiomer of JQ1,

(+)-JQ1, to assess its effect on melanogenesis.

Analysis: The impact of JQ1 on melanocyte differentiation was evaluated by visually

assessing pigmentation, quantifying melanin content, and analyzing the expression of

pigment-specific genes through techniques such as RNA sequencing and quantitative real-

time PCR.

Signaling Pathways and Experimental Workflows
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Inflammatory Cascade in Vitiligo
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Patient Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Repibresib in Vitiligo: A Comparative Analysis of BET
Inhibitor Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570872#comparing-repibresib-efficacy-with-other-
bet-inhibitors-in-vitiligo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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